![molecular formula C18H21N3O5S B2734752 3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2176202-21-2](/img/structure/B2734752.png)
3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound features a complex structure with multiple functional groups that may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its enzyme inhibition, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H25N3O5S
- Molecular Weight : 431.51 g/mol
- IUPAC Name : 2-{[1-(2,3-dihydro-1,4-benzodioxin-6-sulfonyl)piperidin-4-yl]methyl}-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
The structural complexity of this compound includes a piperidine ring, a benzodioxine moiety, and a pyrimidinone structure, which may influence its interaction with biological targets.
Enzyme Inhibition
Recent studies have investigated the enzyme inhibitory potential of compounds related to the benzodioxine structure. For instance:
- α-glucosidase Inhibition : Compounds derived from similar structures have shown significant inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism. For example, certain derivatives demonstrated IC50 values ranging from 40.09 µM to 52.54 µM against this enzyme .
- Acetylcholinesterase Inhibition : The synthesis of sulfonamide derivatives containing the benzodioxine moiety has indicated potential for inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in Alzheimer's disease treatment .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety and efficacy of these compounds. The following findings were reported:
- HeLa Cell Line : Compounds structurally related to this compound exhibited varying degrees of cytotoxicity against HeLa cells. One study reported an IC50 value of 10.46 ± 0.82 μM/mL for a closely related compound .
Case Studies and Research Findings
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 3,4-dihydropyrimidin-4-one exhibit significant antimicrobial properties. The sulfonyl group from the benzodioxine moiety enhances the compound's ability to inhibit bacterial growth. For instance, studies have shown that compounds with similar structures can effectively combat resistant strains of bacteria, suggesting potential for development into new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation . This opens avenues for further exploration in cancer therapeutics.
Pharmacological Insights
CNS Activity
The piperidine component of the compound suggests potential central nervous system activity. Preliminary studies indicate that it may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease . The interaction of the compound with neurotransmitter systems warrants further investigation.
Analgesic Effects
Some derivatives of this compound have shown promise as analgesics. The dual action of inhibiting pain pathways while also providing anti-inflammatory effects makes it a candidate for pain management therapies . Clinical trials are necessary to validate these findings.
Synthetic Methodologies
Synthesis Routes
The synthesis of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multi-step reactions starting from easily accessible precursors. Key steps include the formation of the piperidine ring followed by sulfonylation and cyclization to form the pyrimidinone structure . Table 1 summarizes common synthetic routes.
Step | Reaction Type | Key Reagents | Conditions |
---|---|---|---|
1 | Formation of piperidine | Piperidine derivatives | Heat under reflux |
2 | Sulfonylation | Sulfonyl chloride | Base catalysis |
3 | Cyclization | Aldehyde or ketone | Acidic conditions |
Case Studies
Case Study 1: Antimicrobial Testing
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth compared to control groups .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound against human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis . Further investigations into its mechanism revealed alterations in cell cycle progression.
Propiedades
IUPAC Name |
3-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c22-18-3-6-19-13-20(18)12-14-4-7-21(8-5-14)27(23,24)15-1-2-16-17(11-15)26-10-9-25-16/h1-3,6,11,13-14H,4-5,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVPTOMTPMXVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.